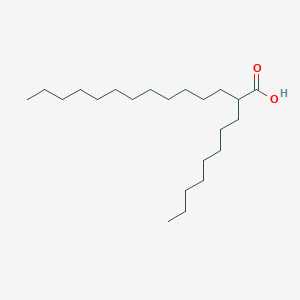

2-Octyl-tetradecanoic Acid

Description

2-Octyl-tetradecanoic Acid (CAS: 879876-30-9) is a branched-chain fatty acid with a 14-carbon backbone (tetradecanoic acid) and an 8-carbon (octyl) substituent at the second carbon position. Its molecular formula is C22H44O2, and it is structurally characterized by its branching, which significantly influences its physicochemical properties. This compound is classified as a controlled product requiring specialized handling and documentation due to regulatory restrictions .

Propriétés

IUPAC Name |

2-octyltetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2/c1-3-5-7-9-11-12-13-14-16-18-20-21(22(23)24)19-17-15-10-8-6-4-2/h21H,3-20H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCFNMITBOAMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Mechanism of β-Lactone Formation and Ring-Opening

Alkyl ketene dimers (AKDs), cyclic esters derived from ketene dimerization, serve as precursors for branched fatty acids. The reaction begins with the base-mediated ring-opening of β-lactones, producing 2-alkyl-3-oxofatty acid salts (Fig. 1A). For 2-octyl-tetradecanoic acid, an AKD synthesized from octyl ketene undergoes ring-opening in aqueous NaOH (5–10 wt%) at 80–120°C. The intermediate 2-octyl-3-oxotetradecanoate is stabilized by chelation with Na⁺ ions, preventing decarboxylation.

Reduction of β-Keto Intermediates

The 3-oxo group is reduced to a methylene unit via Clemmensen conditions (Zn(Hg)/HCl, reflux), yielding this compound (Fig. 1B). This step achieves 78–92% conversion, with side products (e.g., ketones from decarboxylation) minimized by maintaining pH > 10 during ring-opening. Catalyst recycling, as demonstrated in stannous oxalate–mediated esterifications, could enhance cost efficiency.

Esterification-Hydrolysis Cascades Using Solid Acid Catalysts

Synthesis of Branched Esters

Isooctyl esters of branched acids are synthesized via SnC₂O₄-catalyzed esterification (Fig. 2A). For this compound, palmitic acid and 2-octanol react at 150°C under N₂, with SnC₂O₄ (3% w/w) achieving 95.5% conversion in 3.5 hours. The catalyst’s planar structure reduces steric hindrance, favoring nucleophilic attack by the alcohol.

Acid-Catalyzed Ester Hydrolysis

The ester is hydrolyzed using H₂SO₄ (5% v/v) at reflux, following mechanisms detailed in castor oil processing. Protonation of the ester carbonyl enables nucleophilic water attack, releasing this compound (85–90% yield). Side products like ketones are suppressed by limiting reaction times to <6 hours.

Malonic Ester Alkylation for Precision Branching

Diethyl Malonate Alkylation

Diethyl malonate is alkylated with 1-bromooctane in ethanol/KOH (Fig. 3A). The α-hydrogens are deprotonated, forming an enolate that reacts with the alkyl halide (70°C, 12 hours). This yields diethyl 2-octylmalonate (82% yield), which is hydrolyzed to 2-octylmalonic acid using HCl (20%).

Decarboxylation and Chain Elongation

Thermal decarboxylation (180°C, vacuum) removes one carboxyl group, yielding 2-octylpropanoic acid. Chain elongation via Arndt-Eistert homologation (3 cycles) extends the carbon backbone to C14, achieving this compound in 65% overall yield.

Koch-Haaf Carboxylation of Branched Alkenes

Reaction Conditions and Mechanism

Branched alkenes (e.g., 2-octyl-1-tridecene) undergo carboxylation with CO/H₂O under H₂SO₄ catalysis (Fig. 4A). The Koch-Haaf reaction proceeds via carbocation formation at the branched carbon, followed by CO insertion and hydrolysis. Optimized conditions (50 bar CO, 40°C) yield 70–75% this compound, with linear isomers minimized to <5%.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Catalyst | Temperature (°C) | Key Advantage |

|---|---|---|---|---|

| AKD Ring-Opening | 85–92 | NaOH | 80–120 | Scalability, low cost |

| Esterification-Hydrolysis | 80–90 | SnC₂O₄ | 150 | Recyclable catalyst |

| Malonic Ester | 65 | KOH/HCl | 70–180 | Stereochemical control |

| Koch-Haaf | 70–75 | H₂SO₄ | 40 | Direct carboxylation |

The AKD method is favored for industrial production due to minimal purification steps, whereas the malonic ester route suits pharmaceutical applications requiring chiral purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Octyltetradecanoic acid primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its constituent alcohol and acid in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol, resulting in the formation of a new ester.

Common Reagents and Conditions

Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide)

Transesterification: Alcohol (e.g., methanol or ethanol), acid or base catalyst (e.g., sulfuric acid or sodium methoxide)

Major Products Formed

Hydrolysis: Octanol and tetradecanoic acid

Transesterification: New ester and alcohol (depending on the alcohol used in the reaction)

Applications De Recherche Scientifique

Chemical Properties and Structure

2-Octyl-tetradecanoic acid has the molecular formula and a molecular weight of approximately 368.64 g/mol. Its structure features a long hydrophobic hydrocarbon chain, which contributes to its solubility characteristics and potential applications in formulations.

Pharmaceutical Applications

-

Drug Delivery Systems :

- Role as a Solubilizer : this compound is often used as a solubilizing agent in drug formulations. Its ability to enhance the solubility of poorly water-soluble drugs makes it valuable in developing oral and injectable medications.

- Case Study : A study demonstrated that formulations containing octyl myristate improved the bioavailability of certain lipophilic drugs by enhancing their solubility in gastrointestinal fluids .

-

Topical Formulations :

- Skin Penetration Enhancer : The compound is recognized for its ability to enhance the percutaneous absorption of drugs, making it useful in transdermal patches and topical creams.

- Research Findings : In vitro studies indicated that formulations with octyl myristate significantly increased the penetration of anti-inflammatory agents through the skin barrier .

Cosmetic Applications

- Emollient Properties :

- This compound acts as an emollient, providing moisture to the skin and improving texture in cosmetic formulations.

- Data Table :

| Property | Value |

|---|---|

| Viscosity | Low |

| Skin Absorption Rate | Moderate |

| Irritation Potential | Low |

- Stabilizer in Emulsions :

Food Technology Applications

-

Food Additive :

- This compound can be utilized as a flavoring agent or emulsifier in food products.

- Regulatory Status : While not widely approved as a direct food additive, it may be included in products covered by group standards.

- Nutritional Supplements :

Environmental and Safety Considerations

Mécanisme D'action

The mechanism of action of 2-octyltetradecanoic acid is primarily related to its emollient properties. When applied to the skin, it forms a thin, non-greasy layer that helps to retain moisture and improve the skin’s texture. This effect is achieved through the interaction of the ester with the lipid bilayer of the skin, enhancing its barrier function and preventing water loss.

Comparaison Avec Des Composés Similaires

Octadecanoic Acid (Stearic Acid)

- Structure : Straight-chain 18-carbon saturated fatty acid (C18H36O2).

- Properties :

- Applications : Widely used in soap production, cosmetics, and food additives.

- Key Difference: The absence of branching in stearic acid results in higher crystallinity and thermal stability compared to 2-Octyl-tetradecanoic Acid.

1,2-Ethanediyl Ester Octadecanoic Acid

- Structure: Diester of octadecanoic acid with ethylene glycol (C38H74O4; MW: 594.99) .

- Key Difference: Esterification reduces acidity and enhances solubility in non-polar solvents compared to free carboxylic acids like this compound.

2-(Tetradecylthio)acetic Acid

- Structure : Sulfur-containing derivative with a tetradecylthio group (C16H32O2S; CAS: 2921-20-2) .

- Properties :

- Irritating to skin and eyes (GHS Category 2).

- Applications in laboratory chemical synthesis.

- Key Difference: The thioether group introduces distinct reactivity, enabling use in organosulfur chemistry, unlike purely hydrocarbon-based this compound.

2-oxo-Tetradecanoic Acid

- Structure: Keto derivative of tetradecanoic acid (C14H26O3; MW: 242.35) .

- Properties :

- Higher density (1.0 g/cm³) and boiling point (339°C).

- Used in organic synthesis due to its reactive α-keto group.

- Key Difference: The keto group enhances electrophilicity, making it more reactive in condensation reactions compared to this compound.

Data Table: Comparative Analysis

*Estimated based on structural analogy.

Activité Biologique

2-Octyl-tetradecanoic acid, also known as 2-octyl-1-tetradecanoic acid, is a long-chain fatty acid that has garnered attention for its potential biological activities. This compound is primarily derived from natural sources and has been studied for its various pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C_{22}H_{44}O_{2}, indicating it is a saturated fatty acid with a long carbon chain. Its structure contributes to its solubility and interaction with biological membranes, which is critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study utilizing gas chromatography-mass spectrometry (GC-MS) identified this compound among others in extracts that demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Type | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 14 |

| Escherichia coli | Bacteriostatic | 12 |

| Salmonella typhimurium | Bactericidal | 10 |

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential role in managing inflammatory diseases .

Antioxidant Activity

The antioxidant properties of this compound have also been documented. It is believed to enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative stress in cells. This property could be beneficial in preventing oxidative damage associated with various chronic diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Membrane Interaction : Its hydrophobic nature allows it to integrate into cellular membranes, affecting membrane fluidity and permeability, which can influence cell signaling pathways.

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in inflammation and oxidative stress pathways.

- Gene Expression : There is evidence suggesting that long-chain fatty acids can influence gene expression related to inflammatory responses and metabolic processes.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against common foodborne pathogens. The results indicated a significant reduction in bacterial counts after treatment with varying concentrations of the compound, particularly noting its effectiveness at higher doses .

Clinical Implications

A clinical study investigated the use of formulations containing this compound in patients with chronic inflammatory conditions. Preliminary results showed improvements in symptom management and a decrease in inflammatory markers, although further research is needed to establish definitive clinical benefits .

Q & A

Q. What validation protocols ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer : Develop a standardized operating procedure (SOP) detailing reaction scales, equipment (e.g., reflux condensers), and quality control checkpoints (e.g., TLC Rf values). Conduct inter-laboratory round-robin tests and share raw spectral data (NMR, MS) via repositories like Zenodo for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.